2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, ethoxy, hydroxy, and iodo functional groups. These groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide typically involves the condensation of 5-iodo-2-chlorobenzohydrazide with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde. This reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and iodo groups make it susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted benzohydrazides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in the search for new antimicrobial or anticancer agents.
Mechanism of Action
The mechanism by which 2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors. The presence of hydroxy and chloro groups indicates potential for hydrogen bonding and electrostatic interactions with biological molecules, which could influence its activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound shares a similar core structure but lacks the iodo group, which may affect its reactivity and biological activity.
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-4-yl)acetohydrazide: Another structurally related compound with different substituents that may influence its chemical and biological properties.
Uniqueness
The presence of both chloro and iodo groups in 2-chloro-N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide makes it unique compared to similar compounds
Properties
Molecular Formula |
C16H13Cl2IN2O3 |
---|---|
Molecular Weight |
479.1 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-5-iodobenzamide |
InChI |
InChI=1S/C16H13Cl2IN2O3/c1-2-24-14-6-9(5-13(18)15(14)22)8-20-21-16(23)11-7-10(19)3-4-12(11)17/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+ |
InChI Key |
JKWKGNVROOTMLJ-DNTJNYDQSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)Cl)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)I)Cl)Cl)O |
Origin of Product |
United States |
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